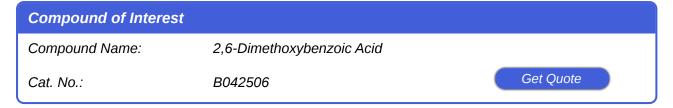


An In-depth Technical Guide to 2,6-Dimethoxybenzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and other key physicochemical properties of **2,6-Dimethoxybenzoic Acid**. It includes a summary of its applications in synthesis and detailed experimental protocols for its preparation.

Core Molecular Information

2,6-Dimethoxybenzoic acid is a polyphenol compound found in various plants and belongs to the class of o-methoxybenzoic acids and their derivatives.[1][2][3] It serves as a valuable intermediate in the synthesis of various organic compounds.[4][5]

Molecular Structure and Identifiers

The molecular structure of **2,6-Dimethoxybenzoic Acid** is characterized by a benzoic acid core with two methoxy groups at positions 2 and 6 of the benzene ring.



Identifier	Value	
Molecular Formula	C ₉ H ₁₀ O ₄ [1][6][7][8]	
SMILES	COC1=C(C(=CC=C1)OC)C(=O)O[1][9]	
InChI	InChI=1S/C9H10O4/c1-12-6-4-3-5-7(13- 2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)[7][9]	
InChIKey	MBIZFBDREVRUHY-UHFFFAOYSA-N[7][9]	

Physicochemical Properties

A summary of the key physicochemical properties of **2,6-Dimethoxybenzoic Acid** is presented below.

Property	Value	Source(s)
Molecular Weight	182.17 g/mol	[1][6][8]
Appearance	White to off-white crystalline powder	[4]
Melting Point	185-187 °C	[4]
CAS Number	1466-76-8	[1][6][7]
Solubility	Soluble in DMSO (36 mg/mL)	[1]

Applications in Synthesis

2,6-Dimethoxybenzoic Acid is a key intermediate in several synthetic pathways. Notably, it is utilized in the synthesis of indoles and coumarins, which are being investigated as potent inhibitors of heat-shock protein 90 (Hsp90) in the context of breast cancer treatment.[4] Furthermore, it is a crucial precursor for the preparation of gamma-resorcylic acid, a compound that has demonstrated activity against rheumatic fever.[4][5][10]

Experimental Protocols: Synthesis of 2,6-Dimethoxybenzoic Acid



Several methods for the synthesis of **2,6-Dimethoxybenzoic Acid** have been reported. Below are summaries of two distinct experimental protocols.

Synthesis from 1,3-Dimethoxybenzene

This method involves the carboxylation of 1,3-dimethoxybenzene.

- Reaction Setup: 5.90 g (0.256 M) of sodium and 200 ml of anhydrous toluene are introduced into a reactor. The mixture is refluxed for 30 minutes and then stirred vigorously at room temperature.[5]
- Addition of Reactants: 12.6 g (0.09 M) of 1,3-dimethoxybenzene and 17.7 g (0.119 M) of chlorooctane are added successively. The reaction mixture is stirred for 2 hours at room temperature.[5]
- Carboxylation: Approximately 35 g of CO₂ are added, and the reaction is stirred for 12 hours at room temperature.[5]
- Work-up and Purification: The excess sodium is neutralized with 10 ml of methanol. The
 medium is then acidified using a concentrated hydrochloric acid solution and concentrated
 under partial pressure. The resulting residue is dissolved in acetone, and inorganic salts are
 removed by filtration.[5]
- Crystallization: Recrystallization from an acetone/hexane mixture yields 11.3 g of 2,6-dimethoxybenzoic acid (68% yield). A similar procedure using chloropropane instead of chlorooctane resulted in a 71% yield.[5]

Synthesis via 2-Methylresorcinol

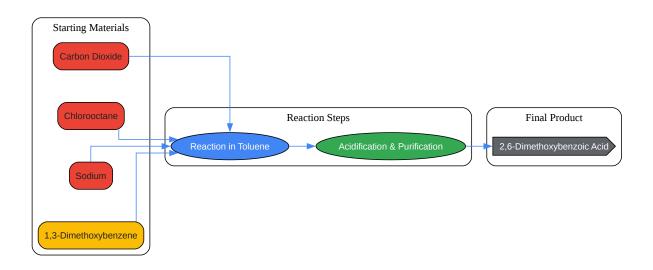
This protocol outlines a two-step synthesis starting from 2-methylresorcinol.

- Methylation of 2-Methylresorcinol: The conversion of 2-methylresorcinol to 2,6dimethoxytoluene is achieved in a methanol-dimethyl sulfate solution using sodium methoxide. This step yields a 75% return.[10]
- Oxidation of 2,6-Dimethoxytoluene: The oxidation of 2,6-dimethoxytoluene is carried out using aqueous pyridine and potassium permanganate, which produces a pure product in 55% yield.[10]



Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of **2,6- Dimethoxybenzoic Acid**, highlighting the key reagents and transformations.



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